Technical Monograph: N-Cyclobutyl-3-pyridinamine (CAS 1250891-52-1)
Technical Monograph: N-Cyclobutyl-3-pyridinamine (CAS 1250891-52-1)
Advanced Scaffold Analysis & Synthetic Methodology for Medicinal Chemistry [1][2]
Executive Summary
N-Cyclobutyl-3-pyridinamine (CAS 1250891-52-1) is a critical heterocyclic building block employed in the synthesis of high-value pharmaceutical agents, particularly kinase inhibitors, GPCR ligands, and HIV capsid inhibitors.[1][2] As a secondary amine featuring a pyridine core and a cyclobutyl moiety, it occupies a unique "Goldilocks zone" in medicinal chemistry—offering a balance between the metabolic instability of linear alkyl chains and the steric rigidity of larger cycloalkyls.
This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and application in lead optimization, designed for researchers requiring high-fidelity data for drug development.
Chemical Profile & Physicochemical Properties[3][4][5][6][7][8]
The incorporation of the cyclobutyl group onto the 3-amino pyridine scaffold significantly alters the physicochemical profile compared to its cyclopropyl or isopropyl analogues.[2]
Table 1: Core Technical Specifications
| Property | Specification | Technical Insight |
| CAS Number | 1250891-52-1 | Unique identifier for regulatory filing.[1][2] |
| IUPAC Name | N-Cyclobutylpyridin-3-amine | Also referred to as N-cyclobutyl-3-aminopyridine.[1][2] |
| Molecular Formula | C₉H₁₂N₂ | |
| Molecular Weight | 148.21 g/mol | Fragment-based drug discovery (FBDD) compliant (<200 Da).[2] |
| LogP (Calc) | ~2.2 | Moderate lipophilicity; optimized for CNS and membrane permeability.[2] |
| pKa (Pyridine N) | ~4.5 | Protonation at physiological pH is minimal, aiding passive transport.[2] |
| Topological Polar Surface Area (TPSA) | ~25 Ų | Low TPSA supports high oral bioavailability.[2] |
| Solubility | DMSO, Methanol, DCM | High solubility in polar organic solvents; moderate in water.[2] |
Medicinal Chemistry Rationale: The Cyclobutyl Advantage[6]
In structure-activity relationship (SAR) studies, the transition from a linear alkyl group to a cyclobutyl ring is a strategic modification.[2]
Conformational Control & Metabolic Stability
Unlike the planar cyclopropyl ring or the flexible cyclopentyl ring, the cyclobutyl ring exists in a "puckered" conformation (butterfly shape).[2] This creates a distinct spatial vector for the amine substituent, often improving binding affinity by filling hydrophobic pockets in enzymes (e.g., kinases) without incurring the steric penalty of a cyclohexyl group.[2]
-
Metabolic Blocking: The cyclobutyl ring is more resistant to oxidative metabolism (P450-mediated hydroxylation) compared to linear n-butyl or sec-butyl chains.[1][2]
-
Lipophilicity Modulation: It increases lipophilicity (LogD) relative to cyclopropyl, enhancing blood-brain barrier (BBB) penetration for CNS targets.[2]
Diagram: Scaffold Decision Logic
The following decision tree illustrates when to deploy the N-Cyclobutyl-3-pyridinamine scaffold during lead optimization.
Figure 1: Decision logic for selecting the cyclobutylamino-pyridine scaffold during SAR exploration.
Synthesis & Manufacturing Methodologies
Two primary routes exist for synthesizing CAS 1250891-52-1.[1][2] The choice depends on scale, cost, and available starting materials.
Route A: Reductive Amination (Preferred for Scale-up)
This route is preferred due to the low cost of 3-aminopyridine and cyclobutanone, and milder reaction conditions.[1][2]
-
Reagents: 3-Aminopyridine, Cyclobutanone, Sodium Triacetoxyborohydride (STAB) or NaCNBH₃, Acetic Acid.[2]
-
Mechanism: Formation of an imine intermediate followed by in situ reduction.[2]
-
Advantages: Avoids heavy metals; high chemoselectivity; minimizes over-alkylation.[2]
Route B: Buchwald-Hartwig Cross-Coupling
Used when the starting material is a 3-halopyridine (e.g., 3-bromopyridine).[1][2]
-
Reagents: 3-Bromopyridine, Cyclobutylamine, Pd(OAc)₂, BINAP or Xantphos, NaOtBu.[2]
-
Advantages: Useful if the pyridine ring has sensitive substituents incompatible with reducing agents.[2]
Diagram: Synthetic Pathways[2]
Figure 2: Comparison of synthetic routes.[2] Route A is generally preferred for process chemistry.[2]
Experimental Protocol: Reductive Amination (Route A)
Objective: Synthesis of N-Cyclobutyl-3-pyridinamine on a 10 mmol scale.
Materials
-
Cyclobutanone (0.84 g, 12 mmol, 1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq)[2]
-
Acetic Acid (glacial, 1.2 mL, 20 mmol, 2.0 eq)
-
Dichloromethane (DCM) (anhydrous, 50 mL)[2]
-
Sat. NaHCO₃ solution
Step-by-Step Procedure
-
Imine Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopyridine (10 mmol) in anhydrous DCM (40 mL).
-
Activation: Add Acetic Acid (20 mmol) followed by Cyclobutanone (12 mmol). Stir at room temperature (20-25°C) for 30 minutes to facilitate imine formation. Note: The solution may turn slightly yellow.[2]
-
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (15 mmol) portion-wise over 10 minutes to control gas evolution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under nitrogen atmosphere.
-
Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM). The starting amine (lower Rf) should disappear.[2]
-
Quench & Workup:
-
Purification: Concentrate the solvent in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM) to yield the product as a pale yellow oil or low-melting solid.[1][2]
Quality Control Standards
-
¹H NMR (CDCl₃, 400 MHz): Look for the cyclobutyl methine multiplet at δ ~3.9 ppm and pyridine protons (δ ~8.0, 7.9, 6.9, 7.1 ppm).[2]
-
Purity: >98% by HPLC (254 nm).
-
Impurity Alert: Watch for bis-alkylation (tertiary amine), though STAB minimizes this compared to NaCNBH₃.[2]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[2]
-
Specific Hazards: Pyridine derivatives can cause central nervous system effects.[2] The cyclobutyl moiety does not add specific explosive hazards, but standard precautions for secondary amines apply.[2]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation (N-oxide formation) and color degradation.
References
-
BLD Pharm. (n.d.).[2] N-Cyclobutylpyridin-3-amine Product Data. Retrieved from
-
National Institutes of Health (NIH). (2023).[2] Patent AU-2021250891-B2: Solid Forms of an HIV Capsid Inhibitor.[1][2][4] PubChem Patent Summary. Retrieved from [2]
-
BenchChem. (2025).[2][5][3] Comparative Analysis of Piperidine Derivatives and Amines in Drug Discovery. Retrieved from
-
Radboud University. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Review of medicinal chemistry applications. Retrieved from
-
Sigma-Aldrich. (n.d.).[2] Product Specification: Pyridin-3-amine derivatives. Retrieved from
Image depicting the reaction of 3-bromopyridine with cyclobutylamine to form N-Cyclobutyl-3-pyridinamine, catalyzed by a palladium complex with a phosphine ligand and a base.
